3-Pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid
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Overview
Description
3-Pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid is a complex organic compound featuring a pyridine ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Tetrahydronaphthalene Moiety: This step often involves the hydrogenation of naphthalene derivatives under catalytic conditions to form the tetrahydronaphthalene structure.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Coupling Reaction: The final step involves coupling the pyridine derivative with the sulfonylated tetrahydronaphthalene under conditions that promote amide bond formation, such as using carbodiimide coupling agents (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, alcohols) are used under conditions that favor substitution reactions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medicinally, 3-Pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine and tetrahydronaphthalene moieties provide additional binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridin-4-ylpropanoic acid: Lacks the tetrahydronaphthalene and sulfonyl groups, resulting in different reactivity and biological activity.
2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid: Lacks the pyridine ring, affecting its binding properties and chemical reactivity.
Naphthalene-2-sulfonic acid derivatives: Similar sulfonyl group but different core structure, leading to varied applications and properties.
Uniqueness
3-Pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine and tetrahydronaphthalene moieties, along with the sulfonyl group, allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-pyridin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(22)17(11-13-7-9-19-10-8-13)20-25(23,24)16-6-5-14-3-1-2-4-15(14)12-16/h5-10,12,17,20H,1-4,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEIGBRNXINTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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